Europium nitride

Descripción general

Descripción

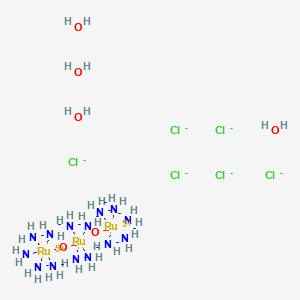

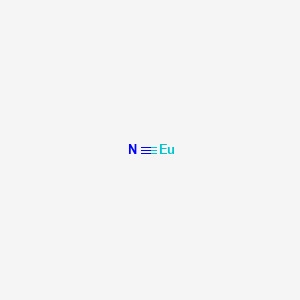

Europium nitride (EuN) is a binary inorganic compound of europium and nitrogen . It forms black crystals and reacts with water . It is used as a catalyst and a component of specialized steels. It is also used in the synthesis of light-emitting nanomaterials .

Synthesis Analysis

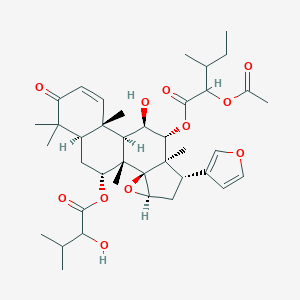

Europium nitride can be produced via the reaction of elemental europium in an ammonia stream in corundum boats in silica glass tubes. The reaction takes place at 700 °C . In addition, europium (III) complexes with β-keto carboxylic acid and nitrogen-containing secondary ligands were synthesized by a solvent-assisted grinding method .

Molecular Structure Analysis

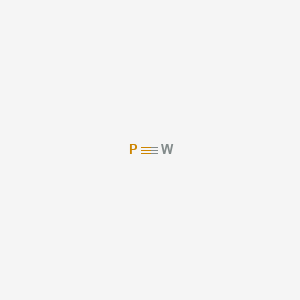

Europium nitride crystallizes in the rock salt structure with a = 501.779 (6) pm . The molecular formula of Europium nitride is EuN . The molecular weight is 165.971 g/mol . The InChI is InChI=1S/Eu.N and the InChIKey is PSBUJOCDKOWAGJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Europium (III) complexes with β-keto carboxylic acid and nitrogen-containing secondary ligands were synthesized by a solvent-assisted grinding method . The complexes were characterized by elemental analysis and various spectral analyses like IR, 1 H-NMR, 13 C-NMR, and UV-vis .

Physical And Chemical Properties Analysis

Europium nitride shows Van Vleck paramagnetism . The energy bandgap value and Urbach energy were computed from diffuse reflectance data of free ligands and synthesized complexes .

Aplicaciones Científicas De Investigación

1. Diluted Magnetic Semiconductor (DMS) Properties

Specific Scientific Field

Summary

Experimental Procedures

Results

- This discovery establishes EuN as a novel diluted magnetic semiconductor (DMS) .

- DMSs like EuN have advantages for spintronics applications, especially in injecting spin-polarized electric currents into semiconductor devices .

2. High-Temperature Ferromagnetism

Specific Scientific Field

Summary

Experimental Procedures

Results

- EuN exhibits ferromagnetism at elevated temperatures, making it a promising candidate for high-temperature spintronic applications .

3. Spintronics Applications

Specific Scientific Field

Summary

Experimental Procedures

Results

4. Optoelectronic Applications

Specific Scientific Field

Summary

Experimental Procedures

Results

6. Thermoelectric Applications

Specific Scientific Field

Summary

Experimental Procedures

Results

Safety And Hazards

Europium nitride should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The Europium Nitride market is expected to grow persistently, driven by strategic initiatives and technological advancements . The synthesized europium (III) complexes were utilized in optoelectrical devices and semiconductors . The Europium Nitride market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy .

Propiedades

IUPAC Name |

azanylidyneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBUJOCDKOWAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium nitride | |

CAS RN |

12020-58-5 | |

| Record name | Europium nitride (EuN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium nitride (EuN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium nitride (EuN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.